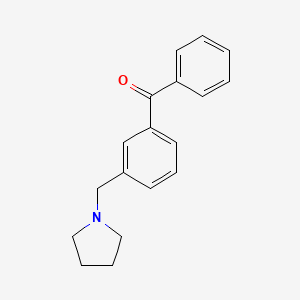

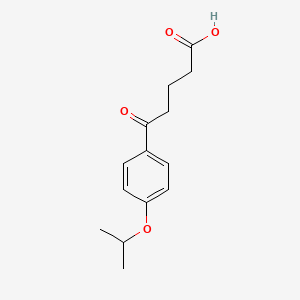

5-Oxo-5-(4-isopropoxyphenyl)valeric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-5-(4-isopropoxyphenyl)valeric acid, also known as 5-O-IPV or 5-O-isopropylphenylvaleric acid, is an organic compound that belongs to the class of carboxylic acids. It is a derivative of the amino acid valine and is used in a variety of scientific and industrial applications. 5-O-IPV has a variety of unique properties, including its ability to act as a strong reducing agent, its ability to act as a catalyst, and its ability to act as a stabilizer for certain compounds.

Aplicaciones Científicas De Investigación

Catabolism by Rat Intestinal Microbiota : Takagaki and Nanjo (2013) studied the catabolism of catechins by rat intestinal microbiota and identified new metabolites, including 4-oxo-5-(3,4-dihydorxyphenyl)valeric acid and 4-oxo-5-(3-hydorxyphenyl)valeric acid, closely related to 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. Their research sheds light on the metabolic pathway of catechins in the gut (Takagaki & Nanjo, 2013).

Synthesis in Organic Chemistry : Kiyani and Ghorbani (2015) demonstrated the synthesis of 4H-isoxazol-5(4H)-ones using a multi-component reaction, which is a key area in organic synthesis. This method highlights the potential use of similar compounds in complex chemical syntheses (Kiyani & Ghorbani, 2015).

Solid-Phase Synthesis of Peptide N-alkylamides : Songster, Vagner, and Bárány (2004) developed a method for the preparation of C-terminal peptide amides using acid-labile handles such as 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid. This technique is pivotal in peptide chemistry (Songster, Vagner, & Bárány, 2004).

Biological Activities and Medical Applications : Chourey et al. (2018) explored the biological activities of 5-Oxo-6,8,11,14-eicosatetraenoic acid (a related compound) as a potential therapeutic target in eosinophilic diseases like asthma. This research highlights the medical relevance of structurally similar compounds (Chourey et al., 2018).

Chemical Catalysis and Reaction Mechanisms : Ghosh et al. (2015) studied the role of surfactants in metal-mediated oxidation reactions, which is essential for understanding complex organic reactions and synthesis pathways (Ghosh, Sar, Malik, & Saha, 2015).

Biochemical and Pharmacological Research : Powell and Rokach (2005) discussed the biochemistry and pharmacology of 5-lipoxygenase product 5-oxo-ETE, indicating the significance of related compounds in biochemical pathways and potential drug development (Powell & Rokach, 2005).

Microbiological Production of Carboxylic Acids : Aurich et al. (2012) described the biotechnological production of oxo- and hydroxycarboxylic acids, showcasing the use of microbiological methods to produce valuable chemical compounds (Aurich et al., 2012).

Propiedades

IUPAC Name |

5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGMMNSIZRTKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645445 |

Source

|

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-isopropoxyphenyl)valeric acid | |

CAS RN |

898791-85-0 |

Source

|

| Record name | 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

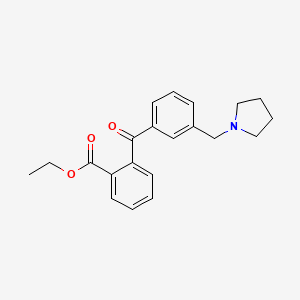

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)

![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)